molecular formula C18H20N2O B2807397 2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole CAS No. 714260-96-5

2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole

Cat. No.: B2807397
CAS No.: 714260-96-5
M. Wt: 280.371
InChI Key: DBMQEFAHJISSIR-UHFFFAOYSA-N
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Description

2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 2-methyl group and a 3-(o-tolyloxy)propyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the benzimidazole core: This can be done by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-methyl group: This can be achieved through alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the 3-(o-tolyloxy)propyl group: This step involves the reaction of the benzimidazole derivative with 3-chloropropyl-o-tolyl ether in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the aromatic ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides or carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated or arylated benzimidazole derivatives.

Scientific Research Applications

2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminopropyl)-2-methyl-1H-imidazole: Similar structure but lacks the benzimidazole core.

    2-methyl-1H-benzo[d]imidazole: Lacks the 3-(o-tolyloxy)propyl group.

    1-(2-hydroxyethyl)-2-methyl-1H-imidazole: Contains a hydroxyethyl group instead of the 3-(o-tolyloxy)propyl group.

Uniqueness

2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-1-[3-(2-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-8-3-6-11-18(14)21-13-7-12-20-15(2)19-16-9-4-5-10-17(16)20/h3-6,8-11H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMQEFAHJISSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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